10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-10-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-10-ol is a polycyclic aromatic hydrocarbon (PAH) derivative It is a substituted benzopyrene, known for its complex structure and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-10-ol typically involves the hydrogenation of benzo(a)pyrene derivatives. One common method is the reduction of 9,10-dihydrobenzo(a)pyren-7(8H)-one using suitable reducing agents under controlled conditions . The reaction conditions often include specific temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves large-scale hydrogenation processes. These processes are optimized for efficiency and yield, often using catalysts to facilitate the reaction and reduce energy consumption.
Chemical Reactions Analysis
Types of Reactions
10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-10-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, altering its structure and properties.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions include various hydroxylated, halogenated, and nitrated derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-10-ol has several applications in scientific research:
Chemistry: Used as a starting material for synthesizing more complex polycyclic compounds.
Biology: Studied for its interactions with biological molecules, including DNA and proteins.
Medicine: Investigated for its potential mutagenic and carcinogenic properties, aiding in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through its ability to form electrophilic sulfuric acid esters. These esters can covalently bind to DNA, leading to mutations and potential carcinogenic effects . The activation of this compound by hepatic cytosol is a key step in its mechanism of action, involving sulfotransferase enzymes .
Comparison with Similar Compounds
Similar Compounds
- 7,8,9,10-Tetrahydrobenzo(a)pyren-7-ol
- Benzo(a)pyrene
- 7,8-Dihydroxy-7,8-dihydrobenzo(a)pyrene
Uniqueness
10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-10-ol is unique due to its specific methyl and hydroxyl substitutions, which confer distinct chemical reactivity and biological activity compared to its analogs
Properties
CAS No. |
94849-99-7 |
---|---|
Molecular Formula |
C21H18O |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
10-methyl-8,9-dihydro-7H-benzo[a]pyren-10-ol |
InChI |
InChI=1S/C21H18O/c1-21(22)11-3-6-16-12-15-8-7-13-4-2-5-14-9-10-17(20(16)21)19(15)18(13)14/h2,4-5,7-10,12,22H,3,6,11H2,1H3 |
InChI Key |
WHXFFPMWYNINEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=C1C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.